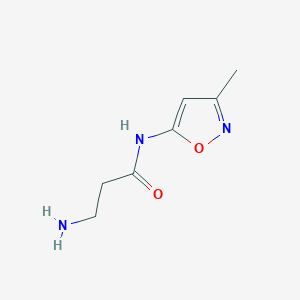
3-amino-N-(3-methylisoxazol-5-yl)propanamide
Descripción general
Descripción
3-amino-N-(3-methylisoxazol-5-yl)propanamide, also known as 3-amino-N-methylisoxazole-5-propionamide, is an organic compound that has a wide range of applications in scientific research. It is a colorless and odorless crystalline solid that is soluble in water and organic solvents. 3-amino-N-methylisoxazole-5-propionamide is commonly used in the synthesis of various compounds, and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Isoxazole derivatives, including compounds like 3-amino-N-(3-methylisoxazol-5-yl)propanamide, have been studied for their potent antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is often assessed using assays like ABTS and DPPH, which measure the ability of these compounds to neutralize reactive species .
Antibacterial Agents
Research has demonstrated that isoxazole derivatives can act as effective antibacterial agents. They have been tested against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer and Antitumor Applications
The structural framework of isoxazole derivatives provides a basis for anticancer and antitumor activity. These compounds can interfere with the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth. Their effectiveness against various cancer cell lines is an area of active research, with the potential for developing novel cancer therapies .
Antifungal Activity
Similar to their antibacterial properties, isoxazole derivatives also exhibit antifungal activity. They can be used to treat fungal infections by disrupting the cell wall synthesis of fungi or interfering with their metabolic pathways. This application is particularly important in agriculture and medicine, where fungal infections can have devastating effects .
Anticonvulsant Properties
Isoxazole derivatives have been explored for their anticonvulsant activities. They may modulate neurotransmitter systems in the brain, which can help in the management of seizure disorders. The development of new anticonvulsant drugs from isoxazole derivatives is a promising field of study .
Antidepressant and Anxiolytic Effects
The chemical structure of isoxazole derivatives has been linked to potential antidepressant and anxiolytic effects. By interacting with the central nervous system, these compounds could offer new avenues for treating depression and anxiety disorders, contributing to mental health research .
Immunomodulatory Activity
Isoxazole derivatives can also play a role in modulating the immune system. They may have immunosuppressant properties, which could be beneficial in conditions where the immune system is overactive, such as autoimmune diseases. The exploration of these compounds in immunology is a significant area of research .
Environmental Applications
In environmental science, isoxazole derivatives like 3-amino-N-(3-methylisoxazol-5-yl)propanamide can be used as intermediates in the degradation of pollutants. For example, they can be involved in the photocatalytic degradation of certain contaminants, aiding in environmental cleanup efforts .
Mecanismo De Acción
- The primary target of 3-amino-N-(3-methylisoxazol-5-yl)propanamide is not well-documented in the literature. However, we know that aminoisoxazole derivatives, including this compound, can have diverse biological effects. These effects range from hypoglycemic and anti-inflammatory activity to potential anticancer properties .
Target of Action
Propiedades
IUPAC Name |
3-amino-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-7(12-10-5)9-6(11)2-3-8/h4H,2-3,8H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYBSGHHXQKQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-methylisoxazol-5-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



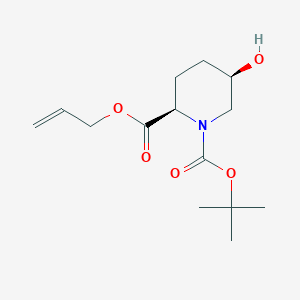
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1376880.png)



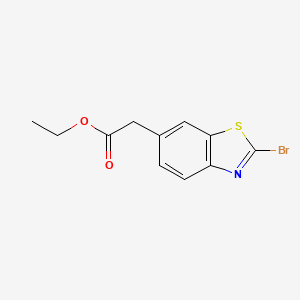
![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)

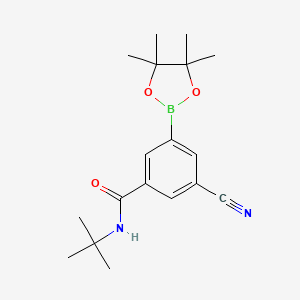
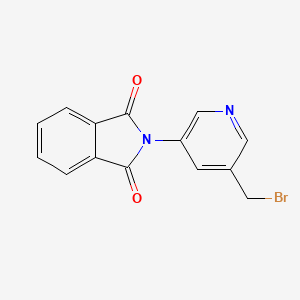
![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)

